molecular formula C38H33NO5 B14040605 (2R,3R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(triphenylmethoxy)butanoic acid

(2R,3R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(triphenylmethoxy)butanoic acid

Cat. No.: B14040605
M. Wt: 583.7 g/mol
InChI Key: JARBLLDDSTVWSM-JXSYCYSGSA-N
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Description

Fmoc-Thr(Trt)-OH, also known as 9-fluorenylmethyloxycarbonyl-L-threonine (triphenylmethyl) ester, is a derivative of the amino acid threonine. It is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions. The compound is characterized by the presence of the Fmoc group, which is used to protect the amino group, and the Trt group, which protects the hydroxyl group of threonine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Thr(Trt)-OH typically involves the protection of the amino and hydroxyl groups of threonine. The amino group is protected using the Fmoc group, while the hydroxyl group is protected using the Trt group. The synthesis can be carried out using standard peptide synthesis techniques, including the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of Fmoc-Thr(Trt)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Mechanism of Action

The mechanism of action of Fmoc-Thr(Trt)-OH involves the protection of the amino and hydroxyl groups of threonine during peptide synthesis. The Fmoc group protects the amino group, preventing unwanted side reactions, while the Trt group protects the hydroxyl group. These protecting groups can be selectively removed under mild conditions, allowing for the sequential addition of amino acids to form peptides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-Thr(Trt)-OH is unique due to its specific protecting groups, which provide stability and ease of removal under mild conditions. This makes it particularly useful in the synthesis of peptides containing threonine residues .

Properties

Molecular Formula

C38H33NO5

Molecular Weight

583.7 g/mol

IUPAC Name

(2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-trityloxybutanoic acid

InChI

InChI=1S/C38H33NO5/c1-26(44-38(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29)35(36(40)41)39-37(42)43-25-34-32-23-13-11-21-30(32)31-22-12-14-24-33(31)34/h2-24,26,34-35H,25H2,1H3,(H,39,42)(H,40,41)/t26-,35-/m1/s1

InChI Key

JARBLLDDSTVWSM-JXSYCYSGSA-N

Isomeric SMILES

C[C@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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